4-Chloroquinoline 1-oxide hydrochloride

immunotoxicology carcinogenicity screening quinoline N-oxide safety

4‑Chloroquinoline 1‑oxide hydrochloride is the non‑carcinogenic quinoline N‑oxide choice for medicinal chemistry and coordination chemistry. Unlike 4‑nitroquinoline 1‑oxide, this 4‑chloro analogue does not cause immunosuppression, making it safe for long‑term in vivo studies. It uniquely forms deca‑coordinated lanthanide complexes [La(CQNO)₁₀]³⁺ for advanced magnetic or luminescent materials. It also enables direct, regioselective furoquinoline synthesis via reaction with activated acetylenes. Available as the hydrochloride salt for enhanced stability and solubility. Verify purity ≥95% and request a quote for your custom synthesis or bulk procurement needs today.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 6627-90-3
Cat. No. B3055683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline 1-oxide hydrochloride
CAS6627-90-3
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl.Cl
InChIInChI=1S/C9H6ClNO.ClH/c10-8-5-6-11(12)9-4-2-1-3-7(8)9;/h1-6H;1H
InChIKeyHKRQFOBEBPSRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline 1-Oxide Hydrochloride (CAS 6627-90-3): Procurement-Grade Characterization and Class Positioning


4‑Chloroquinoline 1‑oxide hydrochloride (CAS 6627‑90‑3) is the hydrochloride salt of a heteroaromatic N‑oxide, with molecular formula C₉H₇Cl₂NO and a molecular weight of 216.06 g mol⁻¹ . The compound belongs to the quinoline‑N‑oxide family, a privileged scaffold in medicinal chemistry, and serves as a versatile intermediate for the synthesis of antimalarial, antibacterial, and antitumor agents . Its free‑base form (4‑chloroquinoline 1‑oxide, CAS 4637‑59‑6) is commercially available at ≥ 97 % purity (GC, non‑aqueous titration) and exhibits a melting point of 134–138 °C .

Why 4-Chloroquinoline 1-Oxide Hydrochloride Cannot Be Interchanged with Other Quinoline N-Oxides in Critical Applications


Quinoline N‑oxides bearing different 4‑position substituents display profoundly divergent biological and physicochemical profiles. For example, 4‑nitroquinoline 1‑oxide (NQO) is a well‑established carcinogen that induces pronounced immunosuppression in murine models, whereas its 4‑chloro analogue (CQO) is non‑carcinogenic and does not suppress the antibody response [1]. Similarly, the coordination chemistry of 4‑chloroquinoline 1‑oxide toward lanthanide ions yields complex stoichiometries that differ distinctly from those of the parent quinoline 1‑oxide or the 4‑nitro analogue, reflecting the electronic influence of the chloro substituent [2][3]. These differences mean that generic substitution without attention to the 4‑position substituent can lead to failed syntheses, misinterpreted biological data, or compromised material properties.

Quantitative Differentiation Evidence for 4-Chloroquinoline 1-Oxide Hydrochloride Against Key Comparators


Absence of Carcinogen‑Associated Immunosuppression: 4‑Chloroquinoline 1‑Oxide vs. 4‑Nitroquinoline 1‑Oxide

In a head‑to‑head murine immunotoxicity study, 4‑nitroquinoline 1‑oxide (NQO) produced a dose‑dependent reduction in plaque‑forming spleen cells (PFC) following immunization with sheep erythrocytes, whereas the non‑carcinogenic analogue 4‑chloroquinoline 1‑oxide (described as chloroquinoline‑N‑oxide, CQO) caused no detectable immunodepressive effect at equivalent dosing [1]. This provides a critical safety differentiator for researchers selecting a quinoline N‑oxide scaffold for in‑vivo studies where carcinogenicity or immune perturbation must be avoided.

immunotoxicology carcinogenicity screening quinoline N-oxide safety

Lanthanide Coordination Stoichiometry: 4‑Chloroquinoline 1‑Oxide vs. Quinoline 1‑Oxide and 4‑Nitroquinoline 1‑Oxide

4‑Chloroquinoline 1‑oxide (CQNO) forms two distinct series of lanthanide perchlorate complexes: [La(CQNO)₁₀](ClO₄)₃ and [Ln(CQNO)₈](ClO₄)₃ (Ln = Nd–Yb), plus an acetone‑insoluble series [Ln(CQNO)₇](ClO₄)₃ (Ln = La, Nd, Gd) [1]. In contrast, the parent quinoline 1‑oxide (QNO) yields only [Ln(QNO)₈](ClO₄)₃ for La–Nd and [Ln(QNO)₇](ClO₄)₃ for Gd–Yb [2], while 4‑nitroquinoline 1‑oxide (NQNO) gives [Ln(NQNO)₈](ClO₄)₃ for La–Nd and [Ln(NQNO)₇](ClO₄)₃ for Gd–Yb, with no deca‑coordinated lanthanum complex reported [3]. The unique La(CQNO)₁₀ stoichiometry demonstrates the capacity of the 4‑chloro substituent to expand the coordination sphere for larger lanthanides.

lanthanide coordination chemistry N-oxide ligand design stoichiometric control

Validated High‑Purity Specification: 4‑Chloroquinoline 1‑Oxide ≥ 97 % vs. Common 95 % Analogues

Commercially available 4‑chloroquinoline 1‑oxide (free base) is routinely supplied at ≥ 97 % purity as verified by both GC and non‑aqueous titration . This contrasts with several other chloroquinoline N‑oxide derivatives and related quinoline building blocks that are frequently offered at 95 % minimum purity . The dual‑method purity verification (GC + titration) reduces the risk of undetected impurities that could interfere with subsequent synthetic steps.

chemical purity quality control synthetic intermediate specification

Regioselective Reactivity Toward Activated Acetylenes: 4‑Chloroquinoline 1‑Oxide Enables Furoquinoline Synthesis

4‑Chloroquinoline 1‑oxide reacts with activated acetylenes to afford furo[3,2‑c]quinoline derivatives, a transformation that exploits the unique electronic character of the 4‑chloro‑N‑oxide motif. This reaction pathway, reported in the primary literature, is not generally accessible from the parent 4‑chloroquinoline (lacking the N‑oxide functionality) nor from 4‑nitroquinoline 1‑oxide (which may undergo competing nitro‑group transformations) [1]. While quantitative yield data for the furoquinoline formation was not retrievable from the accessible record, the chemoselectivity of this transformation provides a synthetic differentiator.

heterocyclic synthesis furoquinoline N-oxide reactivity

Optimal Deployment Scenarios for 4-Chloroquinoline 1-Oxide Hydrochloride Based on Verified Differentiation Evidence


In‑Vivo Immunological Studies Requiring a Non‑Carcinogenic Quinoline N‑Oxide Scaffold

When experimental protocols demand a quinoline N‑oxide probe that does not introduce carcinogen‑associated immunosuppression, 4‑chloroquinoline 1‑oxide is the appropriate choice. As demonstrated by Phillips (1972), CQO lacks the immunodepressive activity of its 4‑nitro analogue, making it suitable for long‑term animal studies where immune function must remain intact [1].

Lanthanide Coordination Chemistry Targeting High‑Coordination‑Number Complexes

Researchers aiming to isolate lanthanide complexes with expanded coordination spheres should select 4‑chloroquinoline 1‑oxide. Navaneetham et al. (1987) showed that CQNO uniquely affords [La(CQNO)₁₀](ClO₄)₃, a deca‑coordinated species not observed with quinoline 1‑oxide or 4‑nitroquinoline 1‑oxide, providing access to novel geometries for magnetic or luminescent materials [2].

Multi‑Step Pharmaceutical Intermediate Synthesis with Stringent Purity Requirements

For synthetic routes where impurities at the 2–5 % level can propagate into difficult‑to‑remove by‑products, procurement of 4‑chloroquinoline 1‑oxide at ≥ 97 % purity with dual‑method certification (GC and titration) is warranted. This specification, maintained by major suppliers, reduces the need for pre‑reaction purification and improves overall yield consistency .

Synthesis of Furo[3,2‑c]quinoline Derivatives via N‑Oxide Reactivity

When the target compound is a furoquinoline, 4‑chloroquinoline 1‑oxide provides a direct, regioselective route through its reaction with activated acetylenes. This reactivity profile is distinct from that of non‑N‑oxide 4‑chloroquinoline and may offer advantages over alternative nitro‑substituted N‑oxides that can undergo competing side reactions [3].

Technical Documentation Hub

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